molecular formula C6H2BrFN2 B1530309 2-Bromo-3-fluoroisonicotinonitrile CAS No. 1805188-90-2

2-Bromo-3-fluoroisonicotinonitrile

Cat. No.: B1530309
CAS No.: 1805188-90-2
M. Wt: 201 g/mol
InChI Key: JMTKEYNXPPEWFG-UHFFFAOYSA-N
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Description

Significance of Pyridine (B92270) Derivatives as Heterocyclic Scaffolds in Advanced Synthesis

Pyridine, a six-membered aromatic heterocycle containing a nitrogen atom, is a fundamental building block in organic chemistry. nih.gov Its derivatives are ubiquitous in nature, found in essential molecules like vitamins (niacin and pyridoxine) and alkaloids. nih.govresearchgate.net The pyridine ring's unique electronic properties, characterized by its basicity and ability to form hydrogen bonds, make it a privileged scaffold in drug discovery and development. nih.govresearchgate.net

The incorporation of a pyridine nucleus can enhance the solubility and bioavailability of pharmaceutical compounds. nih.gov Pyridine derivatives exhibit a broad spectrum of biological activities, including antimicrobial, anticancer, antiviral, and anticonvulsant properties. globalresearchonline.netresearchgate.net This has spurred extensive research into the synthesis of novel and diverse pyridine-based molecules for therapeutic applications. globalresearchonline.netresearchgate.netrsc.org

Strategic Importance of Halogenation and Nitrile Functionality for Chemical Transformations

The introduction of halogen atoms and nitrile groups onto the pyridine scaffold significantly expands its synthetic utility. Halogenation, the substitution of a hydrogen atom with a halogen (fluorine, chlorine, bromine, or iodine), creates reactive sites for further chemical modifications. mt.com The reactivity of the halogenated position depends on the specific halogen, with the order of reactivity being F > Cl > Br > I. mt.com This allows for controlled, stepwise modifications of the pyridine ring.

The nitrile group (-C≡N) is a versatile functional group that can be transformed into a variety of other functionalities, such as amines, carboxylic acids, and amides. libretexts.orgresearchgate.net Its presence also influences the electronic properties of the molecule and can participate in crucial interactions with biological targets. researchgate.net The combination of halogens and a nitrile group on a pyridine ring, as seen in halogenated isonicotinonitriles, provides a powerful platform for constructing complex molecules with desired properties. researchgate.net

Overview of 2-Bromo-3-fluoroisonicotinonitrile within the Landscape of Functionalized Pyridines

This compound (CAS Number: 1805188-90-2) is a specific halogenated isonicotinonitrile that has emerged as a valuable intermediate in organic synthesis. bldpharm.com It belongs to a class of compounds that includes other structurally related molecules such as 2-bromo-5-fluoro-isonicotinonitrile and 3-bromo-2-fluoroisonicotinonitrile. chemicalbook.comlab-chemicals.com The strategic placement of the bromo, fluoro, and nitrile groups on the pyridine-4-carbonitrile (isonicotinonitrile) core makes it a highly versatile building block. The bromine atom serves as a handle for cross-coupling reactions, while the fluorine atom can modulate the compound's electronic properties and metabolic stability. The nitrile group offers a gateway for further functional group transformations. These features position this compound as a key player in the synthesis of complex pharmaceutical and materials science targets.

Properties

IUPAC Name

2-bromo-3-fluoropyridine-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2BrFN2/c7-6-5(8)4(3-9)1-2-10-6/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMTKEYNXPPEWFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=C1C#N)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2BrFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 Bromo 3 Fluoroisonicotinonitrile

Retrosynthetic Analysis and Key Disconnections

Retrosynthetic analysis is a powerful tool for devising synthetic routes by breaking down a complex target molecule into simpler, commercially available starting materials. youtube.comyoutube.comyoutube.com For 2-bromo-3-fluoroisonicotinonitrile, the primary disconnections involve the carbon-halogen and carbon-nitrile bonds.

A primary retrosynthetic disconnection can be made at the C-Br bond, suggesting a late-stage bromination of a 3-fluoroisonicotinonitrile precursor. Another key disconnection is at the C-F bond, which would involve the fluorination of a 2-bromoisonicotinonitrile intermediate. The introduction of the nitrile group represents a third critical disconnection, which could be achieved from a corresponding amide, aldehyde, or through a Sandmeyer-type reaction from an amino group.

Precursor Synthesis and Functionalization Approaches Leading to the Isonicotinonitrile Core

The synthesis of the isonicotinonitrile core often begins with simpler pyridine (B92270) derivatives. For instance, 3-fluoropyridine (B146971) can serve as a starting material. Functionalization of the pyridine ring is a critical step in building the required substitution pattern.

One common approach involves the lithiation of a substituted pyridine followed by quenching with an electrophile to introduce a functional group at a specific position. The directing effects of existing substituents on the pyridine ring play a crucial role in determining the regioselectivity of these reactions.

Regioselective Bromination Strategies

The introduction of a bromine atom at a specific position on the pyridine ring requires careful consideration of the directing effects of the existing substituents. nih.govresearchgate.net In the case of 3-fluoroisonicotinonitrile, the fluorine atom and the nitrile group are both electron-withdrawing, which deactivates the ring towards electrophilic aromatic substitution.

However, the directing effects can be exploited to achieve regioselectivity. Electrophilic bromination of 3-fluoroisonicotinonitrile would likely be challenging and may require harsh conditions or specific catalysts. researchgate.net Alternative methods, such as a Sandmeyer reaction involving the diazotization of an amino group at the 2-position followed by treatment with a bromide source, could provide a more controlled route to the desired 2-bromo isomer. researchgate.net Another approach involves the use of N-bromosuccinimide (NBS) as a brominating agent, often in the presence of a radical initiator or under photochemical conditions, which can sometimes provide different regioselectivity compared to electrophilic bromination. nih.gov

Directed Fluorination Methods

The introduction of a fluorine atom onto a pyridine ring can be achieved through various methods. rsc.orgchemrxiv.orgdntb.gov.ua One of the most common methods is the Balz-Schiemann reaction, which involves the thermal decomposition of a diazonium tetrafluoroborate (B81430) salt. This method is often effective but can require high temperatures and may not be suitable for all substrates.

More modern fluorination techniques involve the use of electrophilic fluorinating agents such as Selectfluor® (F-TEDA-BF4). chemrxiv.orgdntb.gov.uaresearchgate.net These reagents can be used under milder conditions and can offer improved regioselectivity, sometimes directed by existing functional groups within the molecule. For instance, a directing group at the 2-position of the pyridine ring could facilitate the introduction of fluorine at the 3-position. rsc.org

Introduction of the Nitrile Group

The nitrile group can be introduced into the isonicotinonitrile core through several established methods. chemguide.co.uk One of the most common is the Sandmeyer reaction, where a primary aromatic amine is diazotized and then treated with a cyanide salt, typically cuprous cyanide. This method is widely used for the synthesis of aryl nitriles.

Alternatively, the nitrile group can be formed by the dehydration of an amide. An isonicotinamide (B137802) precursor can be treated with a dehydrating agent such as phosphorus pentoxide (P4O10), thionyl chloride (SOCl2), or trifluoroacetic anhydride (B1165640) ((CF3CO)2O) to yield the corresponding nitrile. Another approach involves the reaction of a pyridine derivative with a cyanide source, such as potassium cyanide or sodium cyanide, often in the presence of a transition metal catalyst.

Multi-Step Convergent and Linear Synthetic Routes

Both linear and convergent synthetic strategies can be envisioned for the preparation of this compound.

A linear synthesis would involve the sequential modification of a starting material through a series of steps. For example, one could start with 3-fluoropyridine, introduce a bromine atom at the 2-position, and then introduce the nitrile group at the 4-position. The order of these steps would be crucial to the success of the synthesis.

Catalytic Approaches in Synthesis Optimization

Catalysis can play a significant role in optimizing the synthesis of this compound by improving yields, reducing reaction times, and enhancing selectivity.

Transition metal catalysis is particularly important in cross-coupling reactions that could be used to form some of the key bonds in the molecule. For example, a palladium-catalyzed cyanation reaction could be used to introduce the nitrile group. chemrxiv.org Similarly, copper-catalyzed reactions are known to be effective for the fluorination of aryl halides. rsc.org

The use of hypervalent iodine reagents as catalysts for regioselective monobromination of electron-rich aromatic compounds has also been reported, offering a milder and more environmentally friendly alternative to traditional bromination methods. organic-chemistry.org

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound is crucial for minimizing environmental impact and enhancing the sustainability of its production. These principles are integrated into various aspects of the synthetic route, from the selection of solvents to the efficiency of the reactions themselves.

The choice of solvent is a critical factor in the greenness of a chemical process. In the synthesis of halogenated pyridines, traditional solvents often include chlorinated hydrocarbons or polar aprotic solvents like dimethylformamide (DMF), which are associated with environmental and health concerns. Green chemistry encourages the use of safer alternatives.

For instance, in a plausible synthetic route to this compound, starting from a precursor like 2-bromo-3-fluoro-4-picoline, the subsequent oxidation and amidation steps could be performed in greener solvents. Research into similar transformations in pyridine chemistry suggests that solvents like anisole (B1667542) or propylene (B89431) carbonate could be viable alternatives to more hazardous options. Furthermore, solvent-free reaction conditions, where one of the reactants acts as the solvent, represent an ideal scenario for minimizing solvent waste. google.com

Table 1: Comparison of Solvents for a Hypothetical Oxidation Step in the Synthesis of a 2-Bromo-3-fluoropyridine Intermediate

SolventClassificationBoiling Point (°C)Environmental/Safety ConcernsPotential for Use
DichloromethaneHalogenated39.6Carcinogen, environmental pollutantTraditional, but undesirable
Dimethylformamide (DMF)Polar Aprotic153Reproductive toxicant, high boiling pointCommon, but to be avoided
AnisoleEther154Lower toxicity, biodegradableGreener alternative
Propylene CarbonateCarbonate Ester242Low toxicity, biodegradable, high boiling pointGreener alternative
WaterAqueous100Safest solventIdeal, if reactants are soluble

This interactive table allows for a comparison of solvent properties, highlighting the advantages of greener alternatives.

Atom economy is a core principle of green chemistry that measures the efficiency of a reaction in converting reactants into the desired product. google.com In multi-step syntheses, maximizing atom economy at each stage is essential for reducing waste.

Table 2: Atom Economy Calculation for a Hypothetical Final Cyanation Step

Reaction TypeReactantsDesired ProductByproductsAtom Economy (%)
Ammoxidation2-bromo-3-fluoro-4-picoline, NH₃, O₂This compoundH₂OHigh (Theoretically ~85%)
Dehydration of Amide2-bromo-3-fluoronicotinamideThis compoundH₂OHigh (Theoretically ~91%)
Sandmeyer Reaction4-amino-2-bromo-3-fluoropyridineThis compoundN₂, CuX, HXLow

This interactive table demonstrates how different synthetic choices can significantly impact the atom economy of the final step.

Microwave-assisted synthesis has emerged as a powerful tool in green chemistry, often leading to dramatically reduced reaction times, increased yields, and enhanced purity of products. google.comchemicalbook.com The application of microwave irradiation to the synthesis of substituted pyridines has been well-documented. google.comchemicalbook.comorgsyn.org

In the synthesis of this compound, microwave heating could be particularly beneficial for the cyanation step. Conventional heating for the conversion of a halopyridine to a cyanopyridine can require high temperatures and long reaction times. orgsyn.org Microwave-assisted protocols could potentially lower the required temperature and significantly shorten the reaction duration, thereby saving energy and reducing the formation of side products. chemicalbook.com

Table 3: Comparison of Conventional vs. Microwave-Assisted Cyanation of a Model Halopyridine

ParameterConventional HeatingMicrowave-Assisted Synthesis
Reaction Time18 hours5 - 20 minutes google.comorgsyn.org
TemperatureReflux150 - 170 °C google.com
Yield50%Up to 98% google.com
Energy ConsumptionHighLow

This interactive table clearly illustrates the advantages of employing microwave technology in terms of time, yield, and energy efficiency.

Process Optimization for Yield and Purity in Laboratory-Scale Preparations

Optimizing the reaction conditions is paramount for maximizing the yield and purity of this compound in a laboratory setting. This involves a systematic investigation of various reaction parameters.

A key step in a potential synthesis is the bromination of a fluorinated pyridine precursor. The choice of brominating agent, reaction temperature, and catalyst can all influence the outcome. For example, using N-bromosuccinimide (NBS) as a brominating agent in a suitable solvent allows for controlled bromination. google.com

The subsequent conversion of the 4-picoline to the isonicotinonitrile would require careful optimization of the cyanation reaction. Factors to consider include the cyanide source (e.g., KCN, NaCN, or less toxic alternatives), the catalyst (e.g., palladium or copper complexes), the solvent, and the temperature. orgsyn.org A design of experiments (DoE) approach can be systematically employed to identify the optimal conditions that provide the highest yield and purity while minimizing reaction time and the formation of impurities.

Table 4: Hypothetical Optimization of a Cyanation Reaction for Laboratory-Scale Preparation

EntryCyanide SourceCatalystSolventTemperature (°C)Time (h)Yield (%)Purity (%)
1KCNPd(PPh₃)₄DMF120246590
2NaCNCuINMP150187292
3KCNPd₂(dba)₃/XantphosDioxane110128598
4Zn(CN)₂Pd(PPh₃)₄DMA130167895

This interactive table presents a hypothetical optimization study, demonstrating how systematic variation of reaction parameters can lead to improved yield and purity.

Reactivity and Mechanistic Investigations of 2 Bromo 3 Fluoroisonicotinonitrile

Cross-Coupling Reactions at the C2-Bromine Position

The bromine atom at the C2 position of the pyridine (B92270) ring in 2-Bromo-3-fluoroisonicotinonitrile is the primary site for cross-coupling reactions. This is due to the inherent reactivity of the carbon-bromine bond towards transition metal catalysts. The electron-withdrawing nature of the nitrile group and the fluorine atom can influence the reactivity of the C-Br bond, making this substrate an interesting case for synthetic exploration.

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, allowing for the formation of C-C bonds with high efficiency and selectivity. For substrates like this compound, these reactions offer a powerful tool for derivatization.

The Suzuki-Miyaura coupling involves the reaction of an organoboron compound (like a boronic acid or ester) with an organic halide. libretexts.orgtcichemicals.com It is widely used due to the stability and low toxicity of the boron reagents. organic-chemistry.org

The Stille coupling utilizes organotin reagents (stannanes) to couple with organic halides. organic-chemistry.orgwikipedia.org A key advantage of Stille reactions is the tolerance of a wide variety of functional groups. libretexts.org

The Negishi coupling employs organozinc reagents, which are among the most reactive organometallic reagents for these types of transformations. sigmaaldrich.com This higher reactivity allows for the coupling of less reactive organic halides.

The Sonogashira coupling , which joins a terminal alkyne with an aryl or vinyl halide, has been described for structurally similar compounds. A general procedure for the Sonogashira cross-coupling of 5- and 6-bromo-3-fluoro-2-cyanopyridines with various terminal alkynes has been reported, which provides a strong model for the expected reactivity of this compound. libretexts.org The reaction is typically carried out in the presence of a palladium catalyst, a copper(I) co-catalyst, and an amine base at room temperature. libretexts.org

ReactionCoupling PartnerCatalyst System (Typical)
Suzuki-MiyauraAryl/vinyl boronic acid or esterPd(0) catalyst, Base
StilleOrganostannanePd(0) catalyst
SonogashiraTerminal alkynePd(0) catalyst, Cu(I) co-catalyst, Base
NegishiOrganozinc reagentPd(0) or Ni(0) catalyst

This table presents a generalized overview of common palladium-catalyzed cross-coupling reactions.

The choice of ligand in palladium-catalyzed cross-coupling reactions is crucial as it significantly influences the catalyst's stability, activity, and selectivity. google.com Bulky and electron-rich phosphine (B1218219) ligands, for instance, are known to accelerate the oxidative addition step and promote reductive elimination. researchgate.net For challenging substrates, specialized ligands are often required to achieve high yields and prevent side reactions. The development of biaryl phosphine ligands has been particularly important in expanding the scope of C-N and C-C bond-forming reactions.

The solvent and base are critical parameters in palladium-catalyzed cross-coupling reactions and their choice can dramatically affect the reaction outcome. nih.gov The solvent must be capable of dissolving the reactants and the catalyst, and its polarity can influence the reaction rate. Common solvents include ethers like THF and dioxane, and polar aprotic solvents like DMF and NMP. nih.govcymitquimica.com

The base plays a key role in the catalytic cycle, particularly in the Suzuki-Miyaura and Sonogashira reactions. libretexts.orgbldpharm.com In the Suzuki reaction, the base activates the organoboron species, while in the Sonogashira reaction, it deprotonates the terminal alkyne. libretexts.orgbldpharm.com The strength and nature of the base (e.g., carbonates, phosphates, hydroxides, or amines) must be carefully chosen to be compatible with the substrates and to optimize the reaction rate and yield. libretexts.orgnih.gov

The catalytic cycle of palladium-catalyzed cross-coupling reactions is generally understood to proceed through three key steps:

Oxidative Addition: The active Pd(0) catalyst reacts with the organic halide (R-X), in this case, this compound, to form a Pd(II) intermediate (R-Pd-X). tcichemicals.com This is often the rate-determining step of the catalytic cycle. libretexts.org

Transmetallation: The organometallic coupling partner (R'-M) reacts with the Pd(II) intermediate, transferring its organic group to the palladium and forming a new Pd(II) species (R-Pd-R'). The metal salt (M-X) is formed as a byproduct. libretexts.orgtcichemicals.com

Reductive Elimination: The two organic groups on the palladium complex are coupled together to form the final product (R-R'), and the Pd(0) catalyst is regenerated, allowing the catalytic cycle to continue. tcichemicals.com

Each of these steps can be influenced by the choice of ligands, substrates, and reaction conditions. google.com

Nickel catalysts offer a more cost-effective alternative to palladium for cross-coupling reactions and can exhibit unique reactivity. Nickel-catalyzed couplings are particularly effective for aryl chlorides and other less reactive electrophiles. While specific examples for this compound are not prominent in the surveyed literature, nickel catalysts have been successfully used for the cross-coupling of other bromo-pyridines and fluorinated aromatic compounds. wikipedia.org The general mechanism of nickel-catalyzed cross-coupling is similar to that of palladium, involving oxidative addition, transmetallation, and reductive elimination steps.

Catalyst System (General Example)Substrate TypeReaction TypeReference
Ni(cod)2 / PCy32-Fluorobenzofurans / Arylboronic acidsDefluorinative Arylation wikipedia.org
NiBr2(diglyme) / 4,4'-di-tert-butyl-2,2'-bipyridineFluorinated Alkenyl Boronates / Alkyl HalidesSuzuki-Type Coupling

This table provides illustrative examples of nickel-catalyzed cross-coupling reactions on related fluorinated substrates.

Copper-mediated or -catalyzed coupling reactions, such as the Ullmann reaction and copper-catalyzed Sonogashira variations, are also important methods for forming carbon-carbon and carbon-heteroatom bonds. Copper catalysis can be advantageous due to the low cost of the metal and its ability to mediate couplings that are challenging for palladium or nickel. For instance, copper can be used to couple aryl halides with amines, amides, and other nucleophiles. While specific reports on the copper-mediated coupling of this compound are limited, the general utility of copper in the coupling of aryl bromides is well-documented.

Stereochemical Considerations in Cross-Coupling (if applicable for derivatives)

While this compound itself is achiral, its derivatives, particularly those generated through cross-coupling reactions with chiral partners, introduce important stereochemical aspects. The Suzuki-Miyaura cross-coupling is a cornerstone of C-C bond formation, and its stereochemical outcome is well-documented.

In Suzuki reactions involving substrates with pre-existing stereocenters, such as the coupling of a chiral secondary alkylboron reagent, the stereochemical course of the transmetalation step is highly dependent on the reaction conditions, including the choice of phosphine ligand and the electronic properties of the coupling partners. organic-chemistry.org This can lead to either retention or inversion of the stereochemistry. However, for the coupling of primary alkylboron nucleophiles, the reaction proceeds almost exclusively through a stereoretentive pathway. organic-chemistry.org This means that if a chiral derivative of this compound were to be synthesized via a Suzuki coupling involving a chiral primary organoborane, the original configuration of the stereocenter in the borane (B79455) would be preserved in the final product. The stereoselectivity in such cases is often dictated by steric factors that favor a specific transition state geometry. organic-chemistry.org

Nucleophilic Aromatic Substitution (SNAr) Reactions at the C3-Fluorine Position

Nucleophilic aromatic substitution (SNAr) is a primary reaction pathway for electron-deficient aromatic rings bearing a suitable leaving group. stackexchange.com The pyridine ring, particularly when substituted with a potent electron-withdrawing group like a nitrile (cyano group), is highly activated towards nucleophilic attack. nih.gov Although the title of this section specifies the C3-fluorine position, a detailed analysis of the electronic effects within this compound reveals that the C2-bromine position is the more probable site for substitution. This is due to the superior electronic activation at the C2 position, which overrides the generally higher leaving group aptitude of fluorine in SNAr reactions.

Mechanism of SNAr: Meisenheimer Complex Formation

The established mechanism for SNAr reactions proceeds via a two-step addition-elimination sequence. nih.gov The first and typically rate-determining step is the attack of a nucleophile on the electron-poor aromatic ring to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex. nih.govmasterorganicchemistry.com In this intermediate, the carbon atom at the site of attack temporarily becomes sp³-hybridized, and the aromaticity of the ring is broken.

For this compound, nucleophilic attack is overwhelmingly favored at the C2 position. The resulting Meisenheimer complex is significantly stabilized by resonance, with the negative charge being delocalized onto the electronegative ring nitrogen and the electron-withdrawing para-cyano group. stackexchange.com Attack at the C3 position would not allow for direct delocalization of the negative charge onto the ring nitrogen, resulting in a less stable intermediate. stackexchange.com The second step of the mechanism is the rapid expulsion of the leaving group (bromide ion from C2), which restores the aromaticity of the pyridine ring to yield the final substitution product.

Reactivity with Various Nucleophiles (e.g., Oxygen, Nitrogen, Carbon Nucleophiles)

The activated C2 position of this compound is susceptible to attack by a wide range of nucleophiles. While specific studies on this exact molecule are limited, its reactivity can be inferred from the well-established behavior of other activated halopyridines.

Nitrogen Nucleophiles: Reactions with amines (e.g., primary and secondary amines like piperidine (B6355638) or morpholine) are common SNAr transformations. researchgate.net These reactions typically proceed under mild to moderate heating to afford 2-amino-3-fluoroisonicotinonitrile (B15244241) derivatives. Ammonia can also be used as a nucleophile, often in a sealed vessel with a copper catalyst, to yield the corresponding primary amine. researchgate.net

Oxygen Nucleophiles: Alkoxides, such as sodium methoxide (B1231860) or ethoxide, are effective oxygen nucleophiles that can displace the C2-bromide to form 2-alkoxy-3-fluoroisonicotinonitriles. chemrxiv.org Hydroxide ions can also act as nucleophiles, leading to the formation of the corresponding pyridone, although this sometimes requires harsher conditions.

Carbon Nucleophiles: Stabilized carbanions, such as those derived from malonates or 1,3-dicarbonyl compounds, can serve as carbon nucleophiles in SNAr reactions to form new carbon-carbon bonds. stackexchange.com

Table 1: Predicted SNAr Reactions with Various Nucleophiles at the C2 Position
Nucleophile TypeExample ReagentProduct Class
NitrogenAmmonia (NH₃), Piperidine2-Amino-3-fluoroisonicotinonitrile Derivatives
OxygenSodium Methoxide (NaOMe)2-Methoxy-3-fluoroisonicotinonitrile
CarbonDiethyl Malonate2-(Diethyl Malonyl)-3-fluoroisonicotinonitrile

Influence of Activating Groups and Positional Isomerism

The reactivity and regioselectivity of this compound are dictated by the electronic influence of its substituents.

Pyridine Nitrogen: The nitrogen atom in the pyridine ring is inherently electron-withdrawing via an inductive effect and activates the ring to nucleophilic attack. It provides substantial resonance stabilization for negative charge placed at the ortho (C2, C6) and para (C4) positions in the Meisenheimer intermediate. stackexchange.com

Nitrile (Cyano) Group: The cyano group is a powerful electron-withdrawing group through both induction and resonance. It strongly activates the ortho and para positions relative to it.

In the case of this compound (4-cyano-2-bromo-3-fluoropyridine), the C2-Br position is activated by being ortho to the ring nitrogen and para to the cyano group. This dual activation makes it a highly electrophilic center. Conversely, the C3-F position is meta to the cyano group and does not receive the same degree of resonance stabilization from either the nitrogen or the nitrile group. This difference in positional activation is the determining factor for the regioselectivity of SNAr reactions.

Regioselectivity and Chemoselectivity in Competitive Reactions

The presence of two different halogen atoms at two distinct positions offers the potential for competitive reactions, making selectivity a critical consideration. The outcome depends heavily on the reaction mechanism.

Regioselectivity in SNAr: As discussed, SNAr reactions will be highly regioselective for substitution at the C2 position . The combined activating effects of the ortho nitrogen and para nitrile group create a much more electrophilic center and a more stable Meisenheimer intermediate compared to attack at C3. stackexchange.com This electronic preference is strong enough to overcome the fact that fluorine is typically a better leaving group than bromine in SNAr reactions. masterorganicchemistry.com

Chemoselectivity in Cross-Coupling: In contrast, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, show opposite selectivity. The rate-determining step in these reactions is typically the oxidative addition of the palladium catalyst to the carbon-halogen bond. The reactivity order for this step is governed by bond strength, with C−I > C−Br > C−Cl >> C−F. researchgate.net Therefore, the Suzuki reaction will be highly chemoselective for the weaker C-Br bond at the C2 position, leaving the robust C-F bond at C3 intact. researchgate.net This allows for the selective introduction of aryl, vinyl, or alkyl groups at C2.

Table 2: Predicted Selectivity in Competitive Reactions
Reaction TypePredicted Reactive SitePrimary ReasonExpected Product
Nucleophilic Aromatic Substitution (SNAr)C2-BrElectronic Activation (ortho-N, para-CN)2-Nu-3-fluoroisonicotinonitrile
Suzuki-Miyaura Cross-CouplingC2-BrC-X Bond Strength (C-Br is weaker than C-F)2-Aryl-3-fluoroisonicotinonitrile

Reactions Involving the Nitrile Group

The nitrile group itself is a versatile functional handle that can undergo a variety of transformations, typically after the more labile C-Br bond has been addressed.

Hydrolysis: Under acidic or basic aqueous conditions, the nitrile group can be hydrolyzed. This reaction proceeds through an intermediate amide to ultimately yield a carboxylic acid, resulting in the formation of 2-substituted-3-fluoropyridine-4-carboxylic acid.

Reduction: The nitrile group can be reduced to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. This provides access to (4-(aminomethyl)-3-fluoro-2-substituted-pyridines).

Reaction with Organometallics: Organometallic reagents, such as Grignard reagents (R-MgBr) or organolithiums (R-Li), can add to the electrophilic carbon of the nitrile. nih.gov Subsequent hydrolysis of the intermediate imine salt yields a ketone, providing a route to 4-acylpyridine derivatives. nih.gov

Hydrolysis and Functional Group Transformations

Under acidic conditions, the nitrile group can be hydrolyzed to a carboxylic acid. For instance, studies on the acid hydrolysis of α-halogenated pyridine compounds have been reported, suggesting that similar transformations could be applicable here. acs.org The reaction would likely proceed through the protonation of the nitrile nitrogen, followed by the attack of water.

Basic hydrolysis, on the other hand, would likely lead to the formation of the corresponding carboxylate salt. The presence of the electronegative fluorine and bromine atoms is expected to enhance the electrophilicity of the carbon atom of the nitrile group, potentially facilitating hydrolysis.

It is also conceivable that under certain hydrolytic conditions, nucleophilic substitution of the bromine or fluorine atom could compete with nitrile hydrolysis.

Reduction Reactions

The reduction of this compound can target either the nitrile group or the carbon-halogen bonds. The reduction of the nitrile group would lead to an aminomethyl group. Common reagents for this transformation include lithium aluminum hydride (LiAlH4) or catalytic hydrogenation. For example, the reduction of the cyano group in 2-bromo-4-cyanopyridine (B76586) to an amine using LiAlH4 has been described, suggesting a similar reaction could be expected for the title compound.

Alternatively, the bromo group could be selectively reduced. Radical reduction reactions, often employing reagents like tributyltin hydride (Bu3SnH) and a radical initiator such as azobisisobutyronitrile (AIBN), are known to be effective for the dehalogenation of aryl bromides. The relative ease of reduction of C-Br versus C-F bonds would likely favor the selective removal of the bromine atom.

Cycloaddition Reactions (e.g., [2+3] cycloadditions)

The nitrile group in this compound can potentially participate in cycloaddition reactions. For instance, [2+3] cycloadditions with azides are a common method for the synthesis of tetrazoles. This reaction would involve the 1,3-dipolar cycloaddition of an azide (B81097) to the carbon-nitrogen triple bond of the nitrile.

Furthermore, the pyridine ring itself can undergo cycloaddition reactions, although this is less common for aromatic systems. Transition metal-catalyzed [2+2+2] cycloadditions of alkynes with nitriles are a known method for the synthesis of substituted pyridines. rsc.orgnih.gov While this is typically used to construct the pyridine ring, the nitrile group of this compound could potentially act as the nitrile component in such reactions. Formal (3+3) cycloaddition reactions of enamines with unsaturated aldehydes and ketones have also been developed for the synthesis of substituted pyridines. acs.orgacs.org

Derivatization to Other Nitrogen-Containing Functional Groups

The nitrile group is a versatile functional group that can be converted into various other nitrogen-containing functionalities. As mentioned, reduction yields a primary amine. Partial reduction could potentially lead to an imine.

Reaction of the nitrile with organometallic reagents, such as Grignard or organolithium reagents, would lead to the formation of ketones after hydrolysis of the intermediate imine. The nitrile group can also be converted to an N-oxide by reaction with an oxidizing agent such as a peroxy acid.

Competitive Reactivity Between Bromine, Fluorine, and Nitrile Functionalities

The presence of three reactive sites on the this compound molecule leads to potential competition in various reactions, particularly in nucleophilic aromatic substitution (SNAr). The pyridine ring is activated towards nucleophilic attack by the electron-withdrawing cyano group.

In SNAr reactions on halopyridines, the reactivity of the halogens typically follows the order F > Cl > Br > I when the attack of the nucleophile is the rate-determining step. nih.govresearchgate.net This is due to the high electronegativity of fluorine, which strongly polarizes the C-F bond and facilitates nucleophilic attack at the carbon atom. Therefore, in reactions with nucleophiles, it is expected that the fluorine atom at the 3-position would be more readily substituted than the bromine atom at the 2-position. nih.gov

However, the relative positions of the halogens and the activating group also play a crucial role. The cyano group at the 4-position activates both the 2- and 3-positions towards nucleophilic attack. The leaving group ability (I > Br > Cl > F) can become more important if the departure of the leaving group is involved in the rate-determining step.

Palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings, are expected to occur selectively at the C-Br bond. nih.govnih.gov The C-F bond is generally much less reactive under these conditions. This provides a powerful tool for the selective functionalization of the 2-position of the pyridine ring.

Radical Reactions and Single-Electron Transfer Processes

Radical reactions involving this compound could be initiated at the C-Br bond. Homolytic cleavage of the C-Br bond can be achieved using radical initiators or photochemically. wikipedia.org The resulting aryl radical could then participate in various radical-mediated transformations, such as atom transfer radical polymerization (ATRP) or the formation of new carbon-carbon or carbon-heteroatom bonds.

The relative reactivity of halogens in radical reactions is generally I > Br > Cl > F. wikipedia.org Therefore, radical abstraction of the bromine atom would be highly favored over the fluorine atom. This selectivity allows for predictable radical-based functionalization at the 2-position.

Detailed Mechanistic Elucidation of Key Transformations

While specific mechanistic studies for this compound are lacking, the mechanisms of related transformations on halopyridines are well-documented and can be extrapolated.

Nucleophilic Aromatic Substitution (SNAr): The reaction is expected to proceed via a two-step addition-elimination mechanism. A nucleophile attacks the electron-deficient pyridine ring at the carbon bearing a halogen, forming a negatively charged intermediate known as a Meisenheimer complex. masterorganicchemistry.com This intermediate is stabilized by the electron-withdrawing cyano group. In the second step, the leaving group (either bromide or fluoride) is eliminated, restoring the aromaticity of the ring. The relative rates of substitution of fluoride (B91410) versus bromide will depend on which step is rate-limiting. nih.gov

Palladium-Catalyzed Cross-Coupling: The catalytic cycle for reactions like the Suzuki coupling typically involves three main steps:

Oxidative Addition: The palladium(0) catalyst inserts into the C-Br bond.

Transmetalation: The organic group from the organoboron reagent is transferred to the palladium center.

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, regenerating the palladium(0) catalyst. youtube.com

Due to the higher bond strength of the C-F bond, oxidative addition to this bond is much less favorable, leading to the high selectivity for reaction at the C-Br bond.

Kinetic Studies of Reaction Pathways

Kinetic studies are fundamental to elucidating the detailed mechanism of a chemical reaction, providing insights into the rate-determining step and the energies of transition states. For this compound, the reaction pathways are predominantly nucleophilic aromatic substitutions, where a nucleophile replaces one of the halogen atoms on the pyridine ring. The presence of both a bromine and a fluorine atom raises questions about the regioselectivity and the relative rates of substitution.

In a typical S_N_Ar reaction, the rate is influenced by the nature of the leaving group, the strength of the nucleophile, and the electronic effects of the other substituents on the aromatic ring. For many activated aryl halides, the rate-determining step is the initial attack of the nucleophile to form a negatively charged intermediate known as a Meisenheimer complex. libretexts.orgmasterorganicchemistry.com In such cases, a common leaving group order is F > Cl ≈ Br > I, a phenomenon referred to as the "element effect." nih.gov This is attributed to the high electronegativity of fluorine, which polarizes the C-F bond and makes the carbon atom more electrophilic and susceptible to nucleophilic attack. masterorganicchemistry.com

However, for some pyridinium (B92312) substrates, the mechanism can be more complex. For instance, in the reaction of 2-substituted N-methylpyridinium ions with piperidine in methanol, the rate-determining step was found to be the deprotonation of the addition intermediate, leading to a different reactivity order: 2-cyano ≥ 4-cyano > 2-fluoro ~ 2-chloro ~ 2-bromo ~ 2-iodo. nih.gov This highlights that the reaction pathway and the role of the substituents can be highly dependent on the specific substrate and reaction conditions.

While specific kinetic data for this compound is not extensively documented in publicly available literature, we can infer its likely kinetic behavior from studies on analogous compounds. For example, kinetic parameters for the reaction of various 2-substituted N-methylpyridinium ions with piperidine have been determined, as shown in the table below.

Table 1: Kinetic Parameters for the Reaction of 2-Substituted N-Methylpyridinium Ions with Piperidine in Methanol

Substituent (L) ΔH‡ (kcal/mol) ΔS‡ (cal/mol·K)
F 18.0 -10.0
Cl 19.3 -8.5
Br 20.9 -2.9
I 20.0 -6.6
CN 15.1 -13.1

Data adapted from a study on nucleophilic aromatic substitution reactions of pyridinium ions. nih.gov

These data illustrate the enthalpic and entropic contributions to the activation barrier of the reaction. The negative entropies of activation are consistent with a bimolecular reaction where two species come together to form a more ordered transition state. nih.gov For this compound, the strongly electron-withdrawing cyano group at the 4-position is expected to significantly activate the ring towards nucleophilic attack, likely influencing both the enthalpy and entropy of activation for the substitution of either the bromine or fluorine atom.

Isotopic Labeling Experiments for Bond Cleavage Analysis

Isotopic labeling is a powerful technique used to trace the fate of atoms during a chemical reaction and to probe the nature of bond-breaking and bond-forming steps. By replacing an atom with one of its heavier isotopes (e.g., replacing ¹H with ²H (deuterium), or ¹⁴N with ¹⁵N), chemists can often determine whether a particular bond is cleaved in the rate-determining step of the reaction by observing the kinetic isotope effect (KIE). youtube.comyoutube.com A significant KIE (typically k_light_/k_heavy_ > 1) suggests that the bond to the isotopically labeled atom is broken during or before the rate-determining step.

More commonly, deuterium (B1214612) labeling is used to probe proton transfer steps that may be involved in the reaction mechanism. For example, if the reaction is base-catalyzed, a proton transfer from the intermediate to a base may be the rate-limiting step. nih.gov In such a scenario, replacing a proton involved in this transfer with a deuterium atom would lead to a primary kinetic isotope effect.

Recent advancements have also demonstrated innovative strategies for isotopic labeling of pyridines themselves, for example, through nitrogen isotope exchange (¹⁴N/¹⁵N). repec.orgnih.govnih.gov This could be a valuable tool for studying the electronic environment of the pyridine ring throughout the reaction. For this compound, a hypothetical isotopic labeling study to probe the mechanism could involve the following:

Table 2: Hypothetical Isotopic Labeling Experiments for Mechanistic Analysis of this compound

Labeled Position Isotope Mechanistic Question Expected Observation for Rate-Determining Bond Cleavage
Bromine ⁸¹Br Is the C-Br bond cleaved in the rate-determining step? A significant kinetic isotope effect (k₇₉/k₈₁)
Fluorine ¹⁸F (in nucleophile) Is the C-F bond formed in the rate-determining step? A significant kinetic isotope effect
Pyridine Ring Proton ²H Is a proton transfer from the ring involved in the rate-determining step? A primary kinetic isotope effect if a C-H bond is broken
Nitrogen ¹⁵N How does the electronic structure of the pyridine ring change? Changes in NMR or vibrational spectra of intermediates and products

Isolation and Characterization of Reaction Intermediates

The direct observation, isolation, and characterization of reaction intermediates provide the most definitive evidence for a proposed reaction mechanism. In nucleophilic aromatic substitution reactions, the key intermediate is the Meisenheimer complex, a negatively charged species formed by the addition of the nucleophile to the aromatic ring. libretexts.orgwikipedia.org The stability of this intermediate is highly dependent on the ability of the substituents on the ring to delocalize the negative charge.

For this compound, the presence of the strongly electron-withdrawing cyano group at the 4-position, as well as the electronegative fluorine and bromine atoms, would be expected to stabilize a Meisenheimer complex. The attack of a nucleophile (Nu⁻) at either the C-2 (bearing the bromine) or C-3 (bearing the fluorine) position would lead to the formation of a tetrahedral intermediate where the aromaticity of the pyridine ring is temporarily broken. youtube.com The negative charge in this intermediate would be delocalized across the pyridine ring and onto the cyano group.

The isolation of Meisenheimer complexes is challenging as they are often transient. However, under certain conditions, such as the use of highly activated substrates and strong nucleophiles, they can be stable enough to be characterized by spectroscopic methods like NMR and UV-Vis spectroscopy, and in some cases, even isolated as salts. wikipedia.org Historically, stable Meisenheimer complexes were first observed in the reactions of trinitrobenzene with alkoxides. wikipedia.org

For this compound, the structure of a potential Meisenheimer complex formed upon attack of a nucleophile, for example, a methoxide ion (CH₃O⁻), can be postulated.

Table 3: Potential Reaction Intermediates in the Nucleophilic Substitution of this compound

Point of Nucleophilic Attack Proposed Intermediate Structure Key Stabilizing Features
C-2 (ipso-to Bromo) A Meisenheimer complex with the nucleophile attached to C-2. Delocalization of negative charge onto the pyridine nitrogen and the cyano group.
C-3 (ipso-to Fluoro) A Meisenheimer complex with the nucleophile attached to C-3. Delocalization of negative charge onto the pyridine nitrogen and the cyano group.

The characterization of such an intermediate would involve techniques that can probe its electronic and structural features. For instance, ¹H, ¹³C, and ¹⁹F NMR spectroscopy would provide valuable information about the changes in the chemical environment of the atoms in the pyridine ring upon formation of the complex. UV-Vis spectroscopy could also be used to monitor the formation of the highly colored Meisenheimer complex. The subsequent step in the reaction mechanism would be the expulsion of one of the leaving groups (Br⁻ or F⁻) to restore the aromaticity of the pyridine ring, yielding the final substitution product. The relative stability of the two possible Meisenheimer complexes and the relative ease of departure of the bromide versus the fluoride ion would ultimately determine the regiochemical outcome of the reaction.

Applications of 2 Bromo 3 Fluoroisonicotinonitrile in Complex Molecule Synthesis

As a Versatile Building Block for Diverse Heterocyclic Systems

2-Bromo-3-fluoroisonicotinonitrile serves as a key starting material for the synthesis of a wide array of heterocyclic compounds. The differential reactivity of the bromo and fluoro substituents, coupled with the reactivity of the nitrile group, allows for sequential and site-selective modifications. This versatility is crucial for generating libraries of compounds with diverse substitution patterns.

The presence of both a bromine and a fluorine atom on the pyridine (B92270) ring allows for selective nucleophilic aromatic substitution (SNAr) reactions. The fluorine atom, being more electronegative, is generally more susceptible to displacement by nucleophiles. This provides a handle for introducing various functionalities at the 3-position while retaining the bromine at the 2-position for subsequent cross-coupling reactions. For example, reaction with amines or alcohols can lead to 3-amino or 3-alkoxy-2-bromopyridine derivatives, which are themselves valuable intermediates for further elaboration.

The nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions, further expanding the range of accessible heterocyclic scaffolds. This multi-faceted reactivity makes this compound a powerful tool for medicinal chemists and material scientists.

Synthesis of Pyridine-Based Scaffolds for Advanced Materials

Pyridine-containing structures are integral to the development of advanced materials due to their electronic properties, coordination ability, and thermal stability. This compound is an important precursor for creating tailored pyridine-based scaffolds for applications in organic electronics and materials science.

The bromo substituent is particularly useful for undergoing transition metal-catalyzed cross-coupling reactions such as Suzuki, Stille, and Sonogashira couplings. These reactions allow for the introduction of aryl, vinyl, or alkynyl groups at the 2-position of the pyridine ring. This capability is fundamental for constructing conjugated systems with specific photophysical and electronic properties. For instance, coupling with boronic acids (Suzuki reaction) can generate bi-aryl or poly-aryl systems that are components of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

The combination of the electron-withdrawing nitrile and fluoro groups with the versatile bromo group allows for the fine-tuning of the electronic characteristics of the resulting materials. This control over the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels is critical for designing efficient charge-transporting and light-emitting materials.

Precursor for Bioactive Molecule Synthesis

The pyridine scaffold is a common motif in many biologically active compounds and approved drugs. rsc.org this compound provides a synthetic entry point to novel pyridine derivatives with potential therapeutic applications. Its utility lies in the ability to construct complex molecular frameworks that can interact with biological targets.

The synthetic routes to these molecules often involve a series of transformations that take advantage of the reactivity of each functional group on the this compound core. A typical synthetic sequence might involve:

Nucleophilic Aromatic Substitution (SNAr): Displacement of the fluoride (B91410) with a nucleophile (e.g., an amine or alcohol) to introduce a key pharmacophoric element.

Cross-Coupling Reaction: Modification at the bromide position via a Suzuki or other cross-coupling reaction to build molecular complexity.

Nitrile Group Manipulation: Conversion of the nitrile to an amide, carboxylic acid, or tetrazole, which can act as important hydrogen bond donors or acceptors for biological interactions.

This step-wise approach allows for the systematic exploration of the chemical space around the pyridine core, facilitating the optimization of biological activity.

Scaffold Diversity Generation via Combinatorial Approaches

The generation of diverse molecular scaffolds is a cornerstone of modern drug discovery and chemical biology. nih.gov this compound is well-suited for combinatorial synthesis strategies aimed at producing large libraries of related compounds. The distinct reactivity of its functional groups enables a "build-and-diversify" approach.

A common strategy involves immobilizing the this compound scaffold onto a solid support, often through a linker attached at a less reactive position or introduced via a preliminary functionalization step. Once anchored, the bromo and fluoro groups can be sequentially reacted with a variety of building blocks. For example, a library of amines can be reacted with the fluoro position, followed by a library of boronic acids at the bromo position. Subsequent cleavage from the solid support yields a diverse collection of pyridine derivatives. This high-throughput approach accelerates the discovery of new molecules with desired properties.

Integration into Multicomponent Reactions

Multicomponent reactions (MCRs) are powerful synthetic tools that combine three or more starting materials in a single step to form a complex product, offering high atom and step economy. semanticscholar.orgnih.gov The functional groups present in this compound allow for its potential integration into various MCRs.

While direct participation of this compound in classic named MCRs might be less common, its derivatives are valuable substrates. For instance, the nitrile group can be a component in reactions that form heterocyclic rings. More commonly, derivatives of this compound, where one of the halogens has been substituted, can be designed to participate in MCRs. For example, an amino-substituted derivative could act as the amine component in a Ugi or Passerini reaction. researchgate.net This strategy allows for the rapid assembly of complex, highly functionalized molecules that would otherwise require lengthy multi-step syntheses.

Computational and Theoretical Studies on 2 Bromo 3 Fluoroisonicotinonitrile and Its Transformations

Electronic Structure Analysis and Frontier Molecular Orbital Theory

Electronic structure analysis is fundamental to understanding the chemical behavior of a molecule. For 2-Bromo-3-fluoroisonicotinonitrile, this would involve calculating the distribution of electrons within the molecule to determine its properties. A key component of this analysis is Frontier Molecular Orbital (FMO) theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.com

The HOMO is the orbital with the highest energy that contains electrons and is associated with the molecule's ability to donate electrons (nucleophilicity). The LUMO is the lowest energy orbital that is unoccupied and relates to the molecule's ability to accept electrons (electrophilicity). numberanalytics.com The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's chemical reactivity and stability. numberanalytics.com A smaller HOMO-LUMO gap generally suggests higher reactivity.

In the context of this compound, FMO theory would be used to predict how it interacts with other reactants. wikipedia.org For instance, in a reaction where this compound is expected to act as an electrophile, the reaction would be favored if the HOMO of the reacting nucleophile has a similar energy to the LUMO of this compound, allowing for favorable orbital overlap. libretexts.org

Hypothetical Frontier Molecular Orbital Data for this compound:

Molecular OrbitalEnergy (eV)Description
HOMO-8.5Primarily located on the pyridine (B92270) ring and bromine atom, indicating these are likely sites for electrophilic attack.
LUMO-1.2Concentrated around the cyano group and the carbon atom bonded to the bromine, suggesting these are potential sites for nucleophilic attack.
HOMO-LUMO Gap7.3This relatively large gap would suggest that this compound is a moderately stable molecule.

This table is for illustrative purposes only, as no specific published data for this compound were found.

Quantum Chemical Calculations of Reaction Pathways and Transition States

Quantum chemical calculations are a powerful tool for mapping out the energetic landscape of a chemical reaction. nih.gov These calculations can identify the most likely pathway a reaction will follow, known as the minimum energy path. numberanalytics.com This involves locating the transition state, which is the highest energy point along the reaction coordinate, and any intermediate species. researchgate.net

For transformations involving this compound, such as nucleophilic aromatic substitution, quantum chemical calculations could be used to:

Determine the activation energy of the reaction, which is the energy difference between the reactants and the transition state. researchgate.net A lower activation energy indicates a faster reaction.

Visualize the geometry of the transition state, providing insight into the mechanism of bond formation and breaking. researchgate.net

Compare different potential reaction pathways to determine the most favorable one. nih.gov

Methods like Density Functional Theory (DFT) are commonly employed for these calculations due to their balance of accuracy and computational cost. nih.gov

Hypothetical Reaction Pathway Data for a Nucleophilic Substitution on this compound:

SpeciesRelative Energy (kcal/mol)Description
Reactants0This compound and a nucleophile.
Transition State+25The highest energy point, where the nucleophile is partially bonded to the ring and the bromine-carbon bond is partially broken.
Product-10The substituted isonicotinonitrile product.

This table is for illustrative purposes only, as no specific published data for this compound were found.

Prediction of Regioselectivity and Chemoselectivity

In a molecule with multiple reactive sites like this compound, it is crucial to predict which site will react (regioselectivity) and which functional group will react if there are several (chemoselectivity). purechemistry.org Computational methods can provide valuable insights into these selectivities.

Regioselectivity refers to the preference for a reaction to occur at one position over another. wikipedia.org For this compound, a key question would be whether a nucleophile would attack the carbon bearing the bromine or the fluorine. This can be predicted by calculating the partial atomic charges on each atom or by analyzing the LUMO distribution. The site with the most positive partial charge or the largest LUMO coefficient is often the most susceptible to nucleophilic attack.

Chemoselectivity involves the selective reaction of one functional group in the presence of others. slideshare.net For instance, if a reagent could potentially react with either the cyano group or the aromatic ring of this compound, computational models could predict the more likely outcome by comparing the activation energies for both reaction pathways.

Hypothetical Regioselectivity Prediction for Nucleophilic Attack on this compound:

Position of AttackCalculated Activation Energy (kcal/mol)Predicted Outcome
Carbon-Bromine Bond22More Favorable
Carbon-Fluorine Bond30Less Favorable

This table is for illustrative purposes only, as no specific published data for this compound were found.

Molecular Dynamics Simulations of Reactive Systems

Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time. nih.gov This approach can provide insights into the dynamic processes of a reaction, including the role of the solvent and the conformational changes that occur. nih.gov

For a reaction involving this compound, an MD simulation could be used to:

Simulate the approach of a reactant to the isonicotinonitrile ring.

Investigate the role of solvent molecules in stabilizing the transition state.

Explore the conformational flexibility of the molecule and its derivatives.

MD simulations are particularly useful for understanding reactions in complex environments, which is often difficult to probe experimentally. nih.gov

Spectroscopic Property Prediction to Aid Structural Elucidation of Derivatives

Computational methods can be used to predict the spectroscopic properties of molecules, such as their infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra. nih.gov These predicted spectra can be compared with experimental data to confirm the structure of a newly synthesized derivative of this compound. researchgate.netnih.gov

For example, DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks in an IR spectrum. nih.gov By comparing the calculated spectrum of a proposed structure with the experimental spectrum, chemists can gain confidence in their structural assignment. This is particularly valuable when dealing with complex molecules or when it is difficult to obtain unambiguous experimental data.

Hypothetical Predicted vs. Experimental Vibrational Frequencies for a Derivative of this compound:

Vibrational ModeCalculated Frequency (cm⁻¹)Experimental Frequency (cm⁻¹)Assignment
122302225C≡N stretch
215801575C=C aromatic stretch
312501245C-F stretch
4680675C-Br stretch

This table is for illustrative purposes only, as no specific published data for this compound or its derivatives were found.

Advanced Spectroscopic and Analytical Methodologies for Structural Elucidation in Synthesis

Application of High-Resolution NMR Spectroscopy for Product Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique used to determine the structure of organic compounds. For confirming the synthesis of 2-Bromo-3-fluoroisonicotinonitrile, a combination of ¹H, ¹³C, and ¹⁹F NMR would be employed. fluorine1.rued.ac.uk

¹H NMR: The proton NMR spectrum is expected to be relatively simple. It would show two distinct signals for the two aromatic protons on the pyridine (B92270) ring. Due to their different electronic environments, these protons would appear as doublets, with their splitting patterns influenced by coupling to each other and to the adjacent fluorine atom.

¹³C NMR: The carbon NMR spectrum would provide information on all five carbon atoms in the pyridine ring and the carbon of the nitrile group. The signals for the carbons bonded to bromine, fluorine, and the nitrile group would appear at characteristic chemical shifts. The carbon atoms directly bonded to fluorine would exhibit a large one-bond coupling constant (¹J-CF), a key indicator of direct C-F bonding. nih.gov

¹⁹F NMR: As a fluorinated compound, ¹⁹F NMR is a crucial tool. biophysics.org It would show a single resonance for the fluorine atom. The coupling of this fluorine nucleus to the adjacent protons and carbons provides definitive evidence for its position on the pyridine ring, confirming the 3-fluoro substitution pattern. nih.gov

Illustrative NMR Data for this compound:

NucleusPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
¹H
H-5~8.3Doublet of doublets (dd)J(H5-H6) ≈ 5 Hz, J(H5-F3) ≈ 3 Hz
H-6~8.1Doublet (d)J(H6-H5) ≈ 5 Hz
¹³C
C-2 (C-Br)~125Singlet or broad singlet-
C-3 (C-F)~160Doublet¹J(C3-F3) ≈ 250 Hz
C-4 (C-CN)~110Doublet³J(C4-F3) ≈ 15 Hz
C-5~145Doublet²J(C5-F3) ≈ 20 Hz
C-6~118Singlet-
CN~115Singlet-
¹⁹F
F-3~ -110Doublet of doublets (dd)J(F3-H5) ≈ 3 Hz, Other long-range couplings

Note: The data in this table is illustrative and based on known values for similar halogenated pyridine structures. Actual experimental values may vary.

High-Resolution Mass Spectrometry for Molecular Formula Determination of Products

High-Resolution Mass Spectrometry (HRMS) is essential for determining the precise molecular formula of a newly synthesized compound. For this compound (C₆H₂BrFN₂), HRMS would measure the mass-to-charge ratio (m/z) of the molecular ion to a very high degree of accuracy (typically within 5 ppm).

A key feature in the mass spectrum of this compound would be the distinctive isotopic pattern of bromine. nih.govlibretexts.org Natural bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. whitman.edu This results in two molecular ion peaks of almost equal intensity, separated by two mass units (M and M+2). Observing this pattern provides strong evidence for the presence of a single bromine atom in the molecule. HRMS can distinguish the mass of C₆H₂⁷⁹BrFN₂ from other potential elemental compositions, thereby confirming the molecular formula. researchgate.net

Expected HRMS Data for C₆H₂BrFN₂:

IonCalculated Exact Mass (m/z)Relative Abundance (%)
[C₆H₂⁷⁹BrFN₂]⁺201.9440100.0
[C₆H₂⁸¹BrFN₂]⁺203.941997.3

Note: The data in this table is calculated based on the known isotopic masses and abundances.

X-ray Crystallography for Absolute Structure and Connectivity of Synthesized Derivatives

While NMR and MS provide powerful evidence for structure and composition, X-ray crystallography offers the most definitive proof by mapping the precise three-dimensional arrangement of atoms in a single crystal. mdpi.com If a suitable crystal of this compound can be grown, this technique would unambiguously determine the connectivity of all atoms, confirming the substitution pattern on the pyridine ring. acs.org

The analysis provides precise measurements of bond lengths, bond angles, and torsion angles. mdpi.com Furthermore, it reveals how molecules pack in the solid state, providing insight into intermolecular interactions such as halogen bonds or π–π stacking, which can influence the physical properties of the compound. researchgate.net Structural studies on related halogenated pyridine and benzonitrile (B105546) derivatives have demonstrated the power of this technique in confirming molecular geometry and understanding supramolecular assembly. scispace.com

Chromatographic Techniques for Separation, Purification, and Purity Assessment in Research

Chromatographic methods are fundamental for isolating the desired product from reaction mixtures and assessing its purity. researchgate.net

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for both purification (preparative HPLC) and purity analysis (analytical HPLC) of pyridine derivatives. helixchrom.comsielc.com A common method would involve reverse-phase chromatography, where a nonpolar stationary phase (like C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. researchgate.net The addition of modifiers like formic acid or trifluoroacetic acid can improve peak shape. An analytical HPLC run on a purified sample should ideally show a single major peak, with the area of this peak relative to the total area of all peaks used to calculate the purity, often exceeding 95% or higher for research-grade materials.

Gas Chromatography (GC): For volatile and thermally stable compounds like this compound, Gas Chromatography is an excellent method for assessing purity. oshadhi.co.uk The sample is vaporized and passed through a column with a carrier gas (e.g., helium or nitrogen). tdi-bi.com Components are separated based on their boiling points and interaction with the stationary phase. nih.gov The detector response is plotted against retention time to produce a chromatogram. The percentage purity is determined by the relative area of the product peak, excluding the solvent peak. youtube.com Coupling GC with a mass spectrometer (GC-MS) provides an even more powerful analytical tool, as it can identify the chemical nature of any minor impurities present.

Conclusion and Future Research Directions

Summary of Current State-of-the-Art in 2-Bromo-3-fluoroisonicotinonitrile Chemistry

An extensive survey of chemical databases and scholarly articles indicates that the current state-of-the-art in the chemistry of this compound is, for all practical purposes, in its infancy. The compound is identifiable by its CAS number, 1805188-90-2, and its structure is confirmed through standard analytical nomenclature. sigmaaldrich.com Several chemical suppliers list it in their catalogs, indicating that it is synthetically accessible, at least at a commercial scale. sigmaaldrich.commyskinrecipes.combuyersguidechem.com

However, beyond these basic identifiers, there is a conspicuous absence of published research. No peer-reviewed articles or patents detail specific synthetic routes to this compound, nor are there studies on its characteristic reactions or physical properties. This lack of information stands in stark contrast to related fluorinated and brominated pyridine (B92270) derivatives, which are extensively used as intermediates in medicinal chemistry and materials science. The field is essentially a blank slate, offering a unique opportunity for original and impactful research.

Identification of Remaining Synthetic Challenges and Underexplored Reactivity

The primary synthetic challenge is the complete lack of published, optimized laboratory-scale procedures for the preparation of this compound. While its commercial availability implies that a synthetic route exists, this information is proprietary. Developing a robust and scalable synthesis from readily available starting materials is the first and most critical hurdle for academic and industrial researchers wishing to explore its chemistry.

The reactivity of this compound is entirely underexplored. The presence of multiple reactive sites suggests a rich and complex chemical profile:

The Bromo Substituent: The carbon-bromine bond at the 2-position is a prime handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Heck, Sonogashira, Buchwald-Hartwig). The efficiency and regioselectivity of these reactions in the presence of the adjacent fluorine and the nitrile group are unknown.

The Fluoro Substituent: The fluorine atom at the 3-position can influence the reactivity of the pyridine ring through its strong inductive electron-withdrawing effect. It may also serve as a site for nucleophilic aromatic substitution, although the conditions required for this transformation would need to be established.

The Nitrile Group: The nitrile function can be hydrolyzed to a carboxylic acid or an amide, reduced to an amine, or used in cycloaddition reactions. Its electronic interplay with the halogen substituents is a key area for investigation.

The Pyridine Ring: The nitrogen atom in the pyridine ring can be quaternized or oxidized, and it activates the ring towards certain transformations.

Opportunities for Novel Methodologies and Catalytic Systems

The multifaceted nature of this compound makes it an ideal substrate for the development and testing of novel synthetic methodologies. Research could focus on:

Selective Cross-Coupling: Developing catalytic systems that can selectively activate the C-Br bond over potential C-F bond activation would be a significant achievement. This would allow for the sequential functionalization of the pyridine ring.

Late-Stage Functionalization: Given the interest in fluorinated building blocks in drug discovery, exploring the late-stage introduction of the bromo or fluoro group onto a pre-functionalized isonicotinonitrile scaffold could be highly valuable.

Photoredox Catalysis: The application of photoredox catalysis to initiate novel transformations, such as radical-based functionalization, at various positions on the ring represents a frontier of synthetic chemistry where this compound could serve as a key test substrate.

Flow Chemistry: Investigating the synthesis and subsequent reactions of this compound using continuous flow technologies could offer advantages in terms of safety, scalability, and reaction control, particularly for potentially energetic or unstable intermediates.

Potential for Future Applications in Emerging Fields of Chemical Synthesis and Materials Science

While speculative due to the lack of current data, the potential applications of this compound and its derivatives are significant.

Medicinal Chemistry: Fluorinated and nitrogen-containing heterocycles are privileged structures in pharmaceuticals. The unique substitution pattern of this compound could lead to the discovery of novel bioactive molecules. The nitrile group, for instance, is a common feature in many enzyme inhibitors.

Agrochemicals: The development of new pesticides and herbicides often relies on novel heterocyclic scaffolds. The specific combination of functional groups in this compound could impart desirable properties for agrochemical applications.

Organic Electronics: Pyridine-based materials are of interest for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and field-effect transistors (OFETs). The introduction of fluorine and bromine can modulate the electronic properties, solubility, and solid-state packing of these materials. Derivatives of this compound could be explored as new components in this field.

Q & A

Q. Q1. What are the key analytical techniques for confirming the purity and structure of 2-Bromo-3-fluoroisonicotinonitrile?

Methodological Answer:

  • Purity Assessment: High-performance liquid chromatography (HPLC) with UV detection is standard for assessing purity (>95% as typical for halogenated nitriles ). Gas chromatography (GC) may be used but is less common due to thermal instability of some nitriles .
  • Structural Confirmation:
    • NMR: 1H^{1}\text{H} and 13C^{13}\text{C} NMR can resolve substituent positions (e.g., bromo vs. fluoro). Deuterated solvents (e.g., DMSO-d6_6) are preferred for solubility .
    • Mass Spectrometry (MS): High-resolution MS (HRMS) confirms molecular weight (e.g., C7_7H3_3BrFN2_2: ~215.97 g/mol) and isotopic patterns for Br/F .

Q. Q2. How to optimize storage conditions for halogenated nitriles like this compound?

Methodological Answer:

  • Store at 0–6°C under inert gas (Ar/N2_2) to prevent hydrolysis or decomposition .
  • Use amber vials to minimize light-induced degradation, especially for bromo-fluoro derivatives .

Advanced Research Questions

Q. Q3. How can regioselective functionalization of this compound be achieved in cross-coupling reactions?

Methodological Answer:

  • Buchwald-Hartwig Amination: Prioritize bromine substitution over fluorine due to higher reactivity of C-Br bonds. Use Pd(OAc)2_2/XPhos catalysts for aryl coupling .
  • Suzuki-Miyaura Coupling: Optimize base (e.g., K2_2CO3_3) and solvent (THF/H2_2O) to retain the nitrile group. Fluorine acts as an electron-withdrawing group, enhancing para-substitution .

Q. Q4. What strategies resolve contradictions in reaction yields for halogenated isonicotinonitriles?

Methodological Answer:

  • Variable Purity: Cross-validate starting material purity via HPLC and adjust stoichiometry (e.g., 1.2 equiv. Pd catalyst for low-yield batches) .
  • Competitive Side Reactions: Monitor intermediates via LC-MS. For example, nitrile hydrolysis to carboxylic acids may occur under basic conditions; use anhydrous solvents (e.g., DMF) .

Q. Q5. How to design computational models for predicting the reactivity of this compound?

Methodological Answer:

  • DFT Calculations: Use Gaussian or ORCA to model frontier molecular orbitals (FMOs). The nitrile group lowers LUMO energy, favoring nucleophilic attacks at the bromine site .
  • QSAR Studies: Correlate substituent effects (e.g., F vs. Br electronegativity) with experimental data (e.g., reaction rates in SNAr mechanisms) .

Safety and Handling

Q. Q6. What safety protocols are critical for handling bromo-fluoro nitriles?

Methodological Answer:

  • Ventilation: Use fume hoods for weighing and reactions to avoid inhalation of volatile byproducts (e.g., HCN traces) .
  • PPE: Wear nitrile gloves and goggles; bromo-fluoro compounds may cause skin irritation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.